molecular formula C25H32N4O B1682603 Tbpb CAS No. 634616-95-8

Tbpb

Katalognummer B1682603
CAS-Nummer: 634616-95-8
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: CWPKTBMRVATCBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl peroxybenzoate (TBPB) is an organic compound with the formula C6H5CO3CMe3 (Me = CH3). It is the most widely produced perester and an ester of peroxybenzoic acid (C6H5CO3H). TBPB is often used as a radical initiator in polymerization reactions, such as the production of LDPE from ethylene, and for crosslinking, such as for unsaturated polyester resins .


Synthesis Analysis

A standard procedure for the preparation of peresters is the acylation of tert-butyl hydroperoxide with benzoyl chloride. In the reaction, a large excess of tert-butyl hydroperoxide is used and the hydrogen chloride formed is removed in vacuo, whereby a virtually quantitative yield is obtained .


Molecular Structure Analysis

The crystal structure analysis of the semiclathrate hydrate of TBPB has revealed that it has an orthorhombic structure, with the space group Pmma, and unit cell parameters a = 21.065 (5), b = 12.657 (3) and c = 11.992 (3) Å. The chemical formula is TBPB·38H2O .


Physical And Chemical Properties Analysis

TBPB is a pale yellow liquid and is exclusively encountered as a solution in solvents such as ethanol or phthalate. As a peroxo compound, TBPB contains about 8.16 wt% of active oxygen and has a self-accelerating decomposition temperature (SADT) of about 60 °C .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Tert-Butyl Peroxybenzoate (TBPB) is a selective agonist for the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) . The M1 mAChR is a G-protein coupled receptor that plays a crucial role in the propagation of cognitive ability .

Mode of Action

TBPB interacts with the M1 mAChR in both orthosteric and allosteric modes . Orthosteric interaction involves competitive binding at the orthosteric site, while allosteric interaction involves binding at a separate site that influences the receptor’s response to its ligand . This dual interaction mechanism suggests that TBPB is a bitopic ligand, interacting with both the orthosteric site and an allosteric site .

Biochemical Pathways

TBPB selectively activates the M1 mAChR, potentiating neurons carrying the NMDA receptor in an M1-dependent pathway . This activation and potentiation can affect various downstream biochemical pathways, influencing cognitive function .

Pharmacokinetics

Given its role as a selective agonist for the m1 machr, it is likely that these properties would influence its bioavailability and efficacy .

Result of Action

The activation of the M1 mAChR by TBPB can lead to various molecular and cellular effects. For instance, it can potentiate neurons carrying the NMDA receptor, which can influence cognitive function . Additionally, TBPB is also used as a radical initiator in polymerization reactions, such as the production of Low-Density Polyethylene (LDPE) from ethylene, and for crosslinking, such as for unsaturated polyester resins .

Action Environment

The action, efficacy, and stability of TBPB can be influenced by various environmental factors. For instance, TBPB, which is pale yellow, is exclusively encountered as a solution in solvents such as ethanol or phthalate . It has a self-accelerating decomposition temperature (SADT) of about 60 °C, and should therefore be stored between minimum 10 °C (below solidification) and maximum 50 °C . Amines, metal ions, strong acids and bases, as well as strong reducing and oxidizing agents can accelerate the decomposition of TBPB even in low concentrations .

Safety and Hazards

TBPB is a combustible liquid and can cause skin irritation and allergic skin reactions. It is harmful if inhaled and is very toxic to aquatic life. It should be stored between minimum 10 °C (below solidification) and maximum 50 °C .

Eigenschaften

IUPAC Name

3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKTBMRVATCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tbpb

Synthesis routes and methods I

Procedure details

To a solution of 1.73 g of 4-(2-keto-1-benzimidazolyl)piperidine and 1.54 g of N-(2-methylbenzyl)4-piperidone in 20 ml of MeOH was added 51 ml of 0.3M methanolic solution of ZnCl2—NaBH3CN at room temperature. The reaction mixture was stirred at room temperature for 4 h and quenched with saturated aqueous NaHCO3. The mixture was extracted with EtOAc, and the organic layer was washed with the 1:1 solution of saturated aqueous NaHCO3 and brine, and dried over anhydrous Na2SO4. The organic solvent was evaporated and recrystallization of the residue from EtOAc gave 1.78 g of the target compound as a colorless powder.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ZnCl2 NaBH3CN
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

All the GC area % values in 3 hours were low, suggesting that the reaction was sluggish even at 140° C. and in the presence of catalysts. When 4 mol % of TBAB was used as the catalyst in Batch 2, the GC area % of bis(3-triethoxysilylpropyl)fumarate decreased from 10.8% in 3 hours to 5.0% in 18 hours. This resulted from quick degradation of TBAB in the first 3 hours at 140° C., as evidenced with a strong GC signal of the degradation product, tributylamine. Thus, TBAB was not a suitable catalyst for synthesis of bis(3-triethoxysilylpropyl)fumarate under these conditions. In the non-polar solvent, mineral spirit, in Batch 1, the reaction rate was further reduced as the GC area % was only 4.2% after 3 hours. Thus, a non-polar solvent was deemed detrimental to the reaction rate under these conditions. When the high temperature catalyst TBPB was used in Batch 5, the conversion was comparable to that of TBAB in 3 hours, but much higher than that of TBAB in 18 hours, indicating that TBPB was a better catalyst than TBAB for preparation of bis(3-triethoxysilylpropyl)fumarate under these conditions. DBU gave similar GC area % as TBPB in both 3 and 18 hours in Batch 3, suggesting that DBU was as efficient as TBPB. When 2 mol % of DBU octyl bromine quat was used as the catalyst in Batch 6, the conversion was low in 3 hours, but higher than those of DBU and TBPB in 18 hours. Without wishing to be bound by theory it is thought that there probably was an activation mechanism for DBU octyl bromine quat, and once activated, it was more efficient than DBU and TBPB. The most significant conversion gain in this example was achieved by doing the DBU-catalyzed reaction in the high polarity aprotic solvent, DMF, in Batch 4. There was a marginal lead of the GC area % in 3 hours and a remarkable superiority in 18 hours. Without wishing to be bound by theory, it is thought that the high GC area % in 18 hours could be attributed to an increased reaction rate, and a reduced association of bis(3-triethoxysilylpropyl)fumarate and CPTES with the solid salts in DMF. Therefore, it is thought that a high temperature catalyst, a polar aprotic solvent, or a combination thereof, can be used to improve the reaction conversion.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tbpb
Reactant of Route 2
Reactant of Route 2
Tbpb
Reactant of Route 3
Tbpb
Reactant of Route 4
Reactant of Route 4
Tbpb
Reactant of Route 5
Reactant of Route 5
Tbpb
Reactant of Route 6
Reactant of Route 6
Tbpb

Q & A

Q1: How does TbpB contribute to bacterial iron acquisition?

A1: TbpB is a surface-exposed lipoprotein found in several pathogenic bacteria, including Neisseria meningitidis, Haemophilus influenzae, and Actinobacillus pleuropneumoniae [, , ]. It functions as part of a bipartite receptor complex with Transferrin Binding Protein A (TbpA) to acquire iron from host transferrin (Tf) [, , , ]. TbpB is thought to initially capture iron-loaded Tf and subsequently interact with TbpA to deliver Tf for iron removal and transport into the periplasm [, , ].

Q2: Does TbpB exhibit selectivity for iron-loaded transferrin?

A2: Yes, research suggests that TbpB preferentially binds to iron-loaded Tf compared to the iron-free form (apo-Tf) [, , , ]. This selective binding is thought to increase the efficiency of iron acquisition by the bacteria [].

Q3: How does TbpB interact with TbpA to facilitate iron uptake?

A3: Studies suggest that TbpB interacts with TbpA through its anchor peptide, a region encompassing approximately the first 40 amino acids [, ]. This interaction is thought to be stabilized by the presence of Tf and potentially triggered by the energy-transducing protein TonB [].

Q4: Can TbpB from one bacterial species interact with TbpA from a different species?

A4: Yes, there is evidence suggesting a conserved interaction between TbpA and TbpB across different bacterial species. Studies have shown that TbpA from N. meningitidis can facilitate the isolation of TbpB from both N. meningitidis and H. influenzae, indicating a conserved interaction []. Additionally, research has demonstrated an interaction between the receptor proteins from N. meningitidis and A. pleuropneumoniae, further supporting a conserved mechanism [, ].

Q5: What is the structure of TbpB?

A5: TbpB is a bilobed protein with an N-terminal and a C-terminal domain [, , ]. The N-lobe is responsible for binding to Tf, while the C-lobe is thought to be involved in interactions with TbpA and the bacterial outer membrane [, ]. Despite a shared function, there is significant sequence variation in the Tf-binding site of TbpB across different bacterial species, suggesting adaptations to their specific host transferrins [].

Q6: What are the two main isotypes of TbpB found in Neisseria meningitidis?

A6: Two major isotypes of TbpB have been identified in N. meningitidis, designated as isotype I and isotype II []. These isotypes differ in their genetic, biochemical, and antigenic properties [, ]. Isotype I TbpB is characterized by a 1.8-kb gene and is less prevalent than isotype II, which is defined by a 2.1-kb gene [].

Q7: Are there structural differences between isotype I and isotype II TbpBs?

A7: Yes, isotype I and isotype II TbpBs exhibit structural variations. Isotype I TbpBs possess a smaller linker region between their lobes and lack large loops in the C-lobe compared to isotype II TbpBs []. They also have a distinct anchor peptide region [].

Q8: Does the genetic diversity of TbpB impact its potential as a vaccine target?

A8: The genetic and antigenic diversity of TbpB, particularly within N. meningitidis, presents a challenge for vaccine development [, ]. Studies have shown that while antibodies raised against one TbpB variant can exhibit cross-reactivity with other variants, the breadth of this cross-reactivity is limited [, , ].

Q9: What is the potential of TbpB as a vaccine target?

A9: TbpB is a surface-exposed protein essential for iron acquisition in several pathogenic bacteria, making it an attractive target for vaccine development [, ]. Studies have shown that immunization with recombinant TbpB can induce protective immunity in animal models against infection with homologous bacterial strains [, , ].

Q10: What are the challenges in developing a TbpB-based vaccine?

A10: One of the main challenges in developing a broadly protective TbpB-based vaccine is the antigenic diversity of TbpB across and within bacterial species [, ]. The presence of multiple TbpB variants necessitates the inclusion of multiple TbpB molecules in a vaccine to elicit a cross-protective immune response [].

Q11: Are there any ongoing efforts to develop a TbpB-based vaccine?

A11: Research is ongoing to identify conserved epitopes within TbpB that could be targeted to develop a broadly protective vaccine []. Additionally, strategies such as the use of chimeric TbpB proteins or adjuvants that enhance the immunogenicity of TbpB are being explored [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.